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Compound of Interest

Compound Name: 1-phenyl-1H-imidazol-4-amine

Cat. No.: B185903 Get Quote

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The imidazole ring is a cornerstone in medicinal chemistry, recognized as a "privileged

scaffold" due to its presence in numerous biologically active compounds and its ability to

engage in various biological interactions. The 1-phenyl-1H-imidazol-4-amine core represents

a specific embodiment of this scaffold, offering a unique arrangement of aromatic and amino

functionalities that are of significant interest in drug design and discovery. While comprehensive

literature specifically detailing the synthesis and biological profile of 1-phenyl-1H-imidazol-4-
amine (CAS 158688-63-2) is limited, this guide provides a technical overview of its synthesis

based on established methodologies for related compounds, and summarizes the extensive

biological activities of structurally similar phenyl-imidazole derivatives. This review aims to

serve as a valuable resource for researchers exploring the therapeutic potential of this

chemical space.

Synthesis of the 1,4-Disubstituted Imidazole Core
While a specific, detailed experimental protocol for the synthesis of 1-phenyl-1H-imidazol-4-
amine is not readily available in peer-reviewed literature, its synthesis can be conceptualized

through established methods for constructing the 1,4-disubstituted imidazole ring. A plausible

and commonly employed strategy involves the reaction of an α-haloketone with an amidine or a

related nitrogen source.

One potential synthetic route could be adapted from the general synthesis of 4-substituted

imidazoles, which often involves the reaction of an α-bromoketone with formamide. A general
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workflow for such a synthesis is depicted below.
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Caption: General synthesis of a 4-phenylimidazole core.

Further functionalization, such as the introduction of the N1-phenyl group and the C4-amino

group, would require a multi-step synthesis, potentially involving protection and deprotection

steps. A hypothetical, more direct approach for 1,4-disubstitution is outlined below.

Experimental Protocol: General Synthesis of 4-Phenyl-
Imidazole Derivatives
The following is a general procedure adapted from the synthesis of 4-phenyl-imidazole

derivatives and should be considered a representative method that would require optimization

for the specific synthesis of 1-phenyl-1H-imidazol-4-amine.

Materials:

α-Bromoacetophenone
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Formamide

Saturated Sodium Bicarbonate (NaHCO₃) solution

Ethyl Acetate (EtOAc)

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

A solution of the appropriate α-bromoacetyl derivative (1 mmol) is heated in formamide (15

mL) at a temperature of 170–180 °C for 5–9 hours.

After cooling to room temperature, the reaction mixture is diluted with saturated NaHCO₃

solution (20 mL).

The aqueous layer is extracted with EtOAc (3 x 50 mL).

The combined organic extracts are dried over anhydrous Na₂SO₄ and concentrated under

reduced pressure to afford the crude product.

The crude product is then purified by column chromatography to yield the final 4-phenyl-

imidazole derivative.[1]

Biological Activities of Phenyl-Imidazole Derivatives
The imidazole nucleus is a versatile pharmacophore, and its derivatives have been reported to

exhibit a wide range of biological activities, including anticancer, antimicrobial, anti-

inflammatory, and enzyme inhibitory properties. The introduction of a phenyl group and an

amino moiety at various positions on the imidazole ring significantly influences the biological

activity profile.

Anticancer Activity
Numerous studies have highlighted the potential of phenyl-imidazole derivatives as anticancer

agents. These compounds have been shown to inhibit the growth of various cancer cell lines,

with some exhibiting potent activity at micromolar concentrations.
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Compound Cancer Cell Line IC50 (µM) Reference

1-(4-(4-(4-

fluorophenyl)-2-thioxo-

2,3-dihydro-1H-

imidazol-1-

yl)phenyl)ethan-1-one

Not Specified Not Specified [2]

1-(4-acetylphenyl)-4-

(4-fluorophenyl)-1,3-

dihydro-2H-imidazol-

2-one

Not Specified Not Specified [2]

5-(5-(4-Butylpiperazin-

1-yl)-1H-

benzo[d]imidazol-2-

yl)2(4(trifluoromethyl)p

henyl)-1H-

benzo[d]imidazole

Various 0.16 - 3.6 (GI50) [3]

A proposed mechanism of action for some anticancer imidazole derivatives involves the

inhibition of key signaling pathways that are crucial for cancer cell proliferation and survival. A

simplified representation of a hypothetical signaling pathway targeted by a phenyl-imidazole

derivative is shown below.
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Caption: Hypothetical inhibition of a growth factor signaling pathway.

Antimicrobial Activity
The imidazole scaffold is a key component of many antifungal and antibacterial agents. Phenyl-

imidazole derivatives have been synthesized and evaluated for their antimicrobial properties,

showing activity against a range of pathogenic microorganisms.

Compound Class Organism Activity Reference

2-(substituted

phenyl)-1H-imidazole

derivatives

Bacteria & Fungi Appreciable activity [4]

1-methyl-4-phenyl-1H-

imidazol-2-amine

derivatives

Bacteria & Fungi Potential activity [5]
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The development of novel antimicrobial agents is a critical area of research, and the versatile

nature of the imidazole core makes it an attractive starting point for the design of new drugs to

combat infectious diseases.

Enzyme Inhibition
Derivatives of 1-phenyl-imidazole have been investigated as inhibitors of various enzymes. For

instance, certain 1-hydroxy-2-phenyl-4-pyridyl-1H-imidazole derivatives have been identified as

potent xanthine oxidase inhibitors, with IC50 values in the sub-micromolar range.

Compound Enzyme IC50 (µM) Reference

1-hydroxy-2-phenyl-4-

(pyridin-4-yl)-1H-

imidazol-5-

yl)methanol

Xanthine Oxidase 0.64 [6]

The workflow for identifying and characterizing enzyme inhibitors often involves a series of in

vitro and in silico studies.
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Caption: Workflow for enzyme inhibitor discovery.

Conclusion
The 1-phenyl-1H-imidazol-4-amine scaffold holds considerable promise for the development

of novel therapeutic agents. While direct research on this specific molecule is sparse, the

extensive body of work on related phenyl-imidazole derivatives demonstrates the vast potential

of this chemical class. The synthetic accessibility of the imidazole core, combined with the

diverse biological activities exhibited by its derivatives, makes it a compelling area for further

investigation. This technical guide, by consolidating information on the synthesis and biological

evaluation of closely related analogs, aims to provide a solid foundation for researchers and
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drug development professionals interested in exploring the therapeutic utility of 1-phenyl-1H-
imidazol-4-amine and its derivatives. Future work should focus on the definitive synthesis and

comprehensive biological characterization of the title compound to fully elucidate its potential in

medicinal chemistry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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